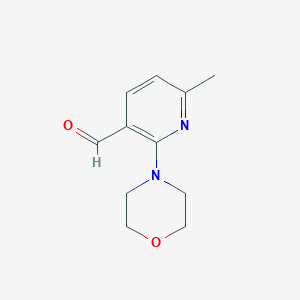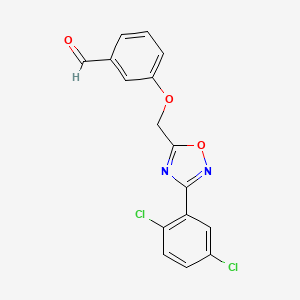
2-((4-Bromo-2,5-difluorophenoxy)methyl)-1,3-dioxolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((4-Bromo-2,5-difluorophenoxy)methyl)-1,3-dioxolane is an organic compound with a complex structure that includes bromine, fluorine, and dioxolane groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Bromo-2,5-difluorophenoxy)methyl)-1,3-dioxolane typically involves the reaction of 4-bromo-2,5-difluorophenol with appropriate reagents to introduce the dioxolane moiety. One common method involves the use of 1,3-dioxolane as a starting material, which reacts with 4-bromo-2,5-difluorophenol under specific conditions to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification and crystallization to obtain the final product in a usable form .
Chemical Reactions Analysis
Types of Reactions
2-((4-Bromo-2,5-difluorophenoxy)methyl)-1,3-dioxolane can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Hydrolysis: The dioxolane ring can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various substituted phenoxy compounds, while oxidation and reduction can lead to different functionalized derivatives .
Scientific Research Applications
2-((4-Bromo-2,5-difluorophenoxy)methyl)-1,3-dioxolane has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-((4-Bromo-2,5-difluorophenoxy)methyl)-1,3-dioxolane involves its interaction with specific molecular targets. The presence of bromine and fluorine atoms can influence its reactivity and binding affinity to various enzymes and receptors. The dioxolane ring may also play a role in stabilizing the compound and enhancing its biological activity .
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-2,5-difluorobenzonitrile
- 4-Bromo-2,5-difluorobenzoic acid
- 2-(4-Bromo-2,5-difluorophenoxy)acetonitrile
Uniqueness
2-((4-Bromo-2,5-difluorophenoxy)methyl)-1,3-dioxolane is unique due to the presence of the dioxolane ring, which imparts distinct chemical properties and reactivity compared to other similar compounds.
Properties
Molecular Formula |
C10H9BrF2O3 |
|---|---|
Molecular Weight |
295.08 g/mol |
IUPAC Name |
2-[(4-bromo-2,5-difluorophenoxy)methyl]-1,3-dioxolane |
InChI |
InChI=1S/C10H9BrF2O3/c11-6-3-8(13)9(4-7(6)12)16-5-10-14-1-2-15-10/h3-4,10H,1-2,5H2 |
InChI Key |
VKVVIZOSFMUVHE-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(O1)COC2=CC(=C(C=C2F)Br)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-(1H-Pyrrolo[2,3-b]pyridin-1-yl)aniline](/img/structure/B11789159.png)

![(R)-1-(5-Fluorobenzo[D]thiazol-2-YL)ethanamine](/img/structure/B11789162.png)


![Methyl 2-(thiazol-2-yl)-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B11789200.png)
![tert-Butyl 7-(2-aminoethyl)-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxylate](/img/structure/B11789202.png)





